Ticagrelor was developed by AstraZeneca and received approval from the U.S. Food and Drug Administration in 2011. The compound is marketed under the brand name Brilinta and is recognized for its rapid onset and reversible action compared to other antiplatelet drugs like clopidogrel.
Ticagrelor is classified as a P2Y12 receptor antagonist. It selectively inhibits the P2Y12 receptor on platelets, which is crucial for platelet activation and aggregation, thereby preventing thrombus formation.
The synthesis of ticagrelor involves several key steps that include the construction of various intermediates. A notable synthesis route begins with the condensation of pyrimidine amine derivatives with cyclopentyl derivatives in ethylene glycol, followed by the formation of a triazole compound through diazotization. This method has been optimized for safety and efficiency, achieving yields as high as 85-90% with high purity levels (99.78%) using high-performance liquid chromatography (HPLC) for purification .
Each reaction step has been meticulously optimized to avoid hazardous conditions, such as high pressure or temperature, thus ensuring a safer production environment .
The molecular formula of ticagrelor is C16H20F3N5O4S, and its structural formula includes a triazole ring fused with a pyrimidine structure. The presence of fluorine atoms enhances its pharmacological properties.
The stereochemistry around the chiral centers is critical for its biological activity .
Ticagrelor undergoes various chemical reactions during its synthesis, including:
These reactions are carefully controlled to maximize yield while minimizing by-products and impurities .
Each reaction stage has been characterized using spectroscopic methods to confirm the formation of intermediates and final products, ensuring high purity and efficacy in the final compound .
Ticagrelor acts by reversibly binding to the P2Y12 receptor on platelets. This inhibition prevents adenosine diphosphate from activating platelets, thereby reducing platelet aggregation.
Studies indicate that ticagrelor's effects can be observed within 30 minutes post-administration, with peak effects occurring at approximately 2 hours. Its reversible nature allows for quicker recovery of platelet function compared to irreversible antagonists like clopidogrel .
Ticagrelor is primarily used in clinical settings for:
Research continues into its potential applications in other cardiovascular conditions and its interactions with other therapeutic agents .
CAS No.: 27542-17-2
CAS No.: 1232-43-5
CAS No.:
CAS No.:
CAS No.: 59384-04-2